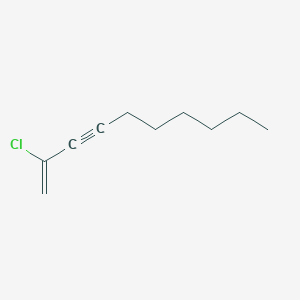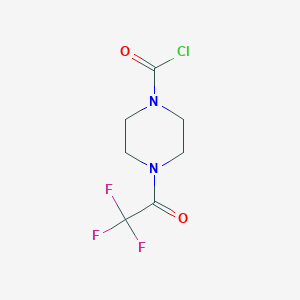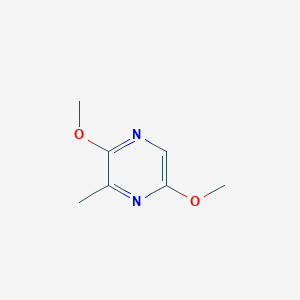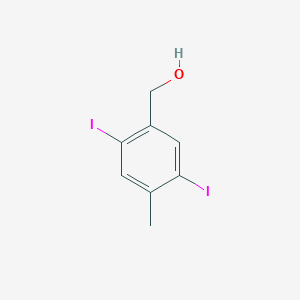![molecular formula C15H12OS2 B14219754 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one CAS No. 528878-00-4](/img/structure/B14219754.png)
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one is a chemical compound with the molecular formula C15H12OS2 It is known for its unique structure, which includes a bis(methylsulfanyl)methylidene group attached to an acenaphthylen-1-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one typically involves the reaction of acenaphthoquinone with bis(methylsulfanyl)methane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bis(methylsulfanyl)methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acenaphthylen-1-one derivatives.
科学的研究の応用
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one involves its interaction with molecular targets through its reactive functional groups. The bis(methylsulfanyl)methylidene group can participate in nucleophilic and electrophilic reactions, while the acenaphthylen-1-one core can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways and chemical processes .
類似化合物との比較
Similar Compounds
Acenaphthoquinone: A precursor in the synthesis of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one.
Bis(methylsulfanyl)methane: Another precursor used in the synthesis.
Spiroacenaphthylenes: Compounds with similar structural motifs and reactivity.
Uniqueness
This compound is unique due to its combination of the bis(methylsulfanyl)methylidene group and the acenaphthylen-1-one core.
特性
CAS番号 |
528878-00-4 |
|---|---|
分子式 |
C15H12OS2 |
分子量 |
272.4 g/mol |
IUPAC名 |
2-[bis(methylsulfanyl)methylidene]acenaphthylen-1-one |
InChI |
InChI=1S/C15H12OS2/c1-17-15(18-2)13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)16/h3-8H,1-2H3 |
InChIキー |
RGLLCZQKVDWRCZ-UHFFFAOYSA-N |
正規SMILES |
CSC(=C1C2=CC=CC3=C2C(=CC=C3)C1=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)



![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)


![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)
